molecular formula C9H13F2NO2 B7450906 rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid

rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid

Número de catálogo: B7450906
Peso molecular: 205.20 g/mol
Clave InChI: JGEOPCXFCCHMOO-HTRCEHHLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, also known as DFMI, is a novel small molecule that has gained attention in the scientific community for its potential as a therapeutic agent. DFMI is a racemic mixture of two enantiomers, which are mirror images of each other, and it has been shown to have anti-cancer properties. In

Mecanismo De Acción

Rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid exerts its anti-cancer effects by targeting a protein called the proteasome. The proteasome is responsible for degrading proteins that are no longer needed by the cell. Cancer cells rely on the proteasome for their survival, and this compound disrupts the proteasome function, leading to cancer cell death. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical studies. It is rapidly metabolized in the liver and excreted in the urine. This compound has been shown to have anti-inflammatory effects in addition to its anti-cancer effects. It has been tested in animal models of inflammation and has been shown to reduce inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid is a small molecule that can be easily synthesized in the laboratory. It has a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Direcciones Futuras

There are several future directions for research on rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid. One area of research is to optimize the synthesis method to improve the yield and purity of this compound. Another area of research is to investigate the safety and efficacy of this compound in clinical trials. In addition, further studies are needed to understand the mechanism of action of this compound and to identify potential drug targets for cancer therapy. Finally, this compound has shown anti-inflammatory effects, so it may have potential as a treatment for other inflammatory diseases.

Métodos De Síntesis

Rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid was first synthesized in 2005 by a group of researchers at the University of Illinois. The synthesis method involves the reaction of cyclohexanone with 2,2-difluoroethylamine in the presence of a chiral catalyst. The resulting product is then converted to this compound through a series of chemical reactions. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

Rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid has shown promising results in preclinical studies as an anti-cancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been tested in a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propiedades

IUPAC Name

(3aS,7aS)-6,6-difluoro-2,3,4,5,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2/c10-9(11)2-1-8(7(13)14)5-12-4-6(8)3-9/h6,12H,1-5H2,(H,13,14)/t6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEOPCXFCCHMOO-HTRCEHHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCC2CC1(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@H]2[C@@]1(CNC2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.